Benzoyl glucuronide

Description

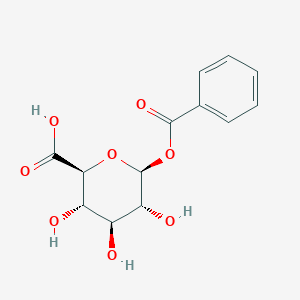

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-benzoyloxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O8/c14-7-8(15)10(11(17)18)20-13(9(7)16)21-12(19)6-4-2-1-3-5-6/h1-5,7-10,13-16H,(H,17,18)/t7-,8-,9+,10-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOPFVNXNMEEDI-UNLLLRGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940901 | |

| Record name | 1-O-Benzoylhexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Benzoyl glucuronide (Benzoic acid) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19237-53-7 | |

| Record name | Benzoyl glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19237-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019237537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Benzoylhexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOYL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC94T61O9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzoyl glucuronide (Benzoic acid) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Synthesis of Benzoyl Glucuronide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for benzoyl glucuronide, a significant metabolite in drug development and toxicology. The document details both biological and chemical synthesis routes, offering insights into various methodologies, experimental protocols, and comparative quantitative data to aid researchers in its preparation and study.

Introduction to this compound

This compound is the product of the conjugation of benzoic acid with glucuronic acid. This process, known as glucuronidation, is a major pathway in the Phase II metabolism of xenobiotics, including drugs, pollutants, and other foreign compounds. The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of the parent compound, facilitating its excretion from the body. Understanding the synthesis of this compound is crucial for metabolic studies, toxicology assessments, and the development of new therapeutic agents.

Biological Synthesis Pathway

In biological systems, the synthesis of this compound is an enzymatic process occurring primarily in the liver. The pathway involves two main steps:

-

Activation of Glucuronic Acid: Glucose-1-phosphate is converted to UDP-glucose, which is then oxidized to UDP-glucuronic acid (UDPGA). UDPGA serves as the activated donor of the glucuronic acid moiety.

-

Glucuronyl Transfer: The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of the glucuronyl group from UDPGA to the carboxylic acid group of benzoic acid, forming an ester linkage and yielding benzoyl-β-D-glucuronide.

dot digraph "Biological Synthesis of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

"Benzoic Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "UDP-Glucuronic Acid (UDPGA)" [fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "UDP" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "UGT_enzyme" [label="UDP-Glucuronosyltransferase (UGT)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

"Benzoic Acid" -> "UGT_enzyme" [arrowhead=none]; "UDP-Glucuronic Acid (UDPGA)" -> "UGT_enzyme" [arrowhead=none]; "UGT_enzyme" -> "this compound"; "UGT_enzyme" -> "UDP"; } dot

Chemical Synthesis Pathways

Several chemical methods have been developed for the synthesis of acyl glucuronides, including this compound. These methods typically involve the coupling of a protected glucuronic acid derivative with benzoic acid, followed by deprotection steps. The choice of method often depends on the desired stereoselectivity, yield, and the stability of the starting materials.

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical method for glycoside synthesis. It involves the reaction of a glycosyl halide with an alcohol or, in this case, a carboxylate. The reaction is typically promoted by a heavy metal salt, such as silver carbonate or silver oxide. The use of a participating group at the C-2 position of the glucuronyl donor, such as an acetyl or benzoyl group, generally leads to the formation of the desired β-anomer with good stereoselectivity.

dot digraph "Koenigs-Knorr Reaction for this compound Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

"Protected_Glucuronyl_Bromide" [label="Protected Glucuronyl\nBromide (e.g., Acetobromoglucuronate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Benzoic_Acid" [label="Benzoic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; "Promoter" [label="Promoter\n(e.g., Ag2CO3)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Protected_Benzoyl_Glucuronide" [label="Protected Benzoyl\nGlucuronide", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Deprotection" [label="Deprotection", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Benzoyl_Glucuronide" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Protected_Glucuronyl_Bromide" -> "Promoter" [arrowhead=none]; "Benzoic_Acid" -> "Promoter" [arrowhead=none]; "Promoter" -> "Protected_Benzoyl_Glucuronide"; "Protected_Benzoyl_Glucuronide" -> "Deprotection"; "Deprotection" -> "Benzoyl_Glucuronide"; } dot

Trichloroacetimidate (B1259523) Method

The use of glycosyl trichloroacetimidates as donors is a highly efficient method for glycosylation.[1][2] These donors are readily prepared from the corresponding hemiacetals and are activated under mildly acidic conditions, for instance, with a catalytic amount of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This method often provides higher yields and better stereoselectivity compared to the Koenigs-Knorr reaction.[1][2]

dot digraph "Trichloroacetimidate Method for this compound Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

"Protected_Glucuronyl_Trichloroacetimidate" [label="Protected Glucuronyl\nTrichloroacetimidate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Benzoic_Acid" [label="Benzoic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; "Lewis_Acid" [label="Lewis Acid\n(e.g., BF3.OEt2)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Protected_Benzoyl_Glucuronide" [label="Protected Benzoyl\nGlucuronide", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Deprotection" [label="Deprotection", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Benzoyl_Glucuronide" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Protected_Glucuronyl_Trichloroacetimidate" -> "Lewis_Acid" [arrowhead=none]; "Benzoic_Acid" -> "Lewis_Acid" [arrowhead=none]; "Lewis_Acid" -> "Protected_Benzoyl_Glucuronide"; "Protected_Benzoyl_Glucuronide" -> "Deprotection"; "Deprotection" -> "Benzoyl_Glucuronide"; } dot

Selective Acylation

An efficient approach for the synthesis of 1-β-O-acyl glucuronides involves the selective acylation of a partially protected glucuronate, such as allyl or benzyl (B1604629) glucuronate.[3] This method often utilizes a peptide coupling reagent, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a base such as N-methylmorpholine (NMM). The reaction proceeds with high β-selectivity and generally good yields. The protecting group on the glucuronate (allyl or benzyl) can then be removed under mild conditions.[3]

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful tool for the stereoselective synthesis of esters with inversion of configuration at the alcohol stereocenter.[4][5] In the context of this compound synthesis, a protected glucuronic acid derivative (acting as the alcohol) is reacted with benzoic acid in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5] This method can be highly effective for achieving the desired β-anomer.

Quantitative Data Presentation

The following table summarizes reported yields for the synthesis of various acyl glucuronides using the methods described above. While specific data for this compound is limited, these examples provide a comparative overview of the efficiency of each method.

| Synthesis Method | Glycosyl Donor/Acceptor | Aglycone | Promoter/Reagent | Yield (%) | Reference |

| Koenigs-Knorr | Acetobromoglucuronate | Benzyl salicylate | Ag₂O | 61 | [1] |

| Acetobromoglucuronate | Phenolic acceptor | Silver triflate | 40 | [1][6] | |

| Trichloroacetimidate | Benzoylated imidate | Silylated resveratrol | TMSOTf | 84 | [1] |

| Acetylated imidate | Silylated resveratrol | TMSOTf | 71 | [1] | |

| Selective Acylation | Allyl glucuronate | Various carboxylic acids | HATU/NMM | 50-80 | [3] |

| Mitsunobu Reaction | Benzyl 2,3,4-tri-O-benzyl-D-glucopyranuronate | Bile acids | DEAD/PPh₃ | Not specified | [7] |

Experimental Protocols

The following provides a detailed, representative protocol for the synthesis of this compound via the Koenigs-Knorr reaction, adapted from procedures for similar compounds.[8]

Objective: To synthesize 1-O-benzoyl-β-D-glucopyranuronic acid.

Materials:

-

Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (glycosyl donor)

-

Benzoic acid

-

Silver(I) carbonate (promoter)

-

Anhydrous dichloromethane (B109758) (solvent)

-

Molecular sieves (4Å)

-

Celite

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Sodium methoxide (B1231860) solution

-

Dowex 50W-X8 (H⁺ form) resin

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes (eluents)

Procedure:

Step 1: Glycosylation

-

To a dried round-bottom flask under an inert atmosphere (e.g., Argon), add benzoic acid (1.0 eq), silver carbonate (1.5 eq), and activated 4Å molecular sieves in anhydrous dichloromethane.

-

Stir the suspension in the dark at room temperature for 30 minutes.

-

Dissolve methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 24-48 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with dichloromethane and filter through a pad of Celite to remove insoluble silver salts and molecular sieves.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound methyl ester.

Step 2: Purification of the Protected Intermediate

-

Purify the crude product from Step 1 by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure protected this compound methyl ester.

Step 3: Deprotection

-

Dissolve the purified protected intermediate in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture by adding Dowex 50W-X8 (H⁺ form) resin until the pH is neutral.

-

Filter the resin and concentrate the filtrate under reduced pressure to yield the methyl ester of this compound.

-

For complete hydrolysis to the carboxylic acid, dissolve the residue in a mixture of methanol and water and treat with a suitable base (e.g., lithium hydroxide).

-

After the reaction is complete, neutralize with an acidic resin, filter, and concentrate to yield the final product, this compound.

Step 4: Final Purification

-

The final product can be further purified by preparative High-Performance Liquid Chromatography (HPLC) if required.

Conclusion

The synthesis of this compound can be achieved through both biological and various chemical pathways. While the biological route provides the naturally occurring metabolite, chemical synthesis offers a means to produce larger quantities for research and as analytical standards. The choice of chemical method depends on factors such as required yield, stereoselectivity, and available starting materials. The Koenigs-Knorr and trichloroacetimidate methods are well-established for creating the glycosidic linkage, while selective acylation and the Mitsunobu reaction offer alternative efficient strategies. This guide provides the foundational knowledge and practical considerations for researchers to successfully synthesize and study this important metabolite.

References

- 1. benchchem.com [benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 8. benchchem.com [benchchem.com]

In Vivo Formation of Benzoyl Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl glucuronide is a significant metabolite in the biotransformation of benzoic acid and compounds containing a benzoate (B1203000) moiety. This process, primarily occurring in the liver, is a crucial detoxification pathway that facilitates the excretion of these substances from the body. Understanding the in vivo formation of this compound is paramount for drug development professionals and researchers in toxicology and pharmacology. This technical guide provides an in-depth overview of the core principles of this compound formation, including the metabolic pathways, key enzymes, experimental protocols for its investigation, and a summary of relevant quantitative data.

Metabolic Pathway of this compound Formation

The formation of this compound is a multi-step process that begins with the activation of benzoic acid to its coenzyme A (CoA) thioester, benzoyl-CoA. This initial activation is catalyzed by benzoate-CoA ligase. Subsequently, the benzoyl group is transferred from benzoyl-CoA to glucuronic acid, a reaction mediated by UDP-glucuronosyltransferases (UGTs). The resulting this compound is a more water-soluble compound that can be readily excreted in the urine.[1]

The primary enzymes responsible for the glucuronidation of benzoyl-CoA are members of the UGT1A and UGT2B families, with UGT1A9 and UGT2B7 being implicated as key players in humans.[2][3] The overall process is a critical Phase II metabolic reaction, following any Phase I modifications that the parent compound may undergo.

Below is a diagram illustrating the core metabolic pathway for the formation of this compound.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Benzoic Acid in Different Species

| Species | Dose | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Clearance (mL/h/kg) | Reference |

| Human | 40 mg/kg | Oral | - | - | - | - | [4] |

| Human | 80 mg/kg | Oral | - | - | - | - | [4] |

| Human | 160 mg/kg | Oral | - | - | - | - | [4] |

| Rat | 10 mg/kg | IV | - | - | - | 61 | [5] |

| Rat | 10 mg/kg | Oral | - | 0.8 | - | - | [5] |

| Rhesus Monkey | 20 mg/kg | Topical | - | - | - | - | [6] |

Table 2: Comparative Metabolism of Benzoic Acid in Different Species

| Species | Primary Metabolite(s) | Minor Metabolite(s) | Reference |

| Human | Hippuric Acid | This compound | [1] |

| Rat | Hippuric Acid | This compound | [1] |

| Dog | This compound, Hippuric Acid | - | [1] |

| Monkey (Rhesus) | Hippuric Acid | - | [1][6] |

| Monkey (Squirrel) | Hippuric Acid | This compound | [1] |

| Cat | Hippuric Acid | - | [1] |

| Rabbit | Hippuric Acid | - | [1] |

| Ferret | Hippuric Acid, this compound | - | [1] |

| Pig | Hippuric Acid | This compound | [1] |

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetics of benzoic acid and the formation of this compound in rats.

1. Animal Husbandry and Acclimatization:

-

Species: Sprague-Dawley rats (male, 250-300g).

-

Housing: House animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Acclimatization: Allow at least one week for acclimatization before the experiment.

2. Dose Preparation and Administration:

-

Dose Formulation: Prepare a solution or suspension of benzoic acid in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

-

Dose: A typical oral dose is 100 mg/kg.

-

Administration: Administer the dose via oral gavage using a suitable gavage needle.[7][8]

3. Sample Collection:

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Urine Collection: House rats in metabolic cages for 24 hours post-dose to collect urine.

-

Sample Storage: Store plasma and urine samples at -80°C until analysis.

4. Sample Analysis (LC-MS/MS):

-

Sample Preparation:

-

Plasma: Precipitate proteins by adding a threefold volume of cold acetonitrile (B52724) containing an internal standard to the plasma samples. Vortex and centrifuge to pellet the protein. Transfer the supernatant for analysis.

-

Urine: Dilute urine samples with water or mobile phase containing an internal standard.

-

-

LC-MS/MS Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for benzoic acid and its glucuronide.

-

MRM Transitions:

-

Benzoic acid: e.g., m/z 121 -> 77

-

This compound: e.g., m/z 297 -> 121

-

-

5. Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) for benzoic acid and this compound using non-compartmental analysis.

Below is a diagram of a typical experimental workflow for an in vivo pharmacokinetic study.

In Vitro Glucuronidation Assay Using Liver Microsomes

This protocol describes an in vitro assay to determine the kinetics of this compound formation using liver microsomes.

1. Reagents and Materials:

-

Pooled liver microsomes (human, rat, dog, or monkey)

-

Benzoic acid

-

UDP-glucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile

-

Internal standard

-

96-well plates

-

Incubator/shaking water bath

2. Reaction Mixture Preparation (per well):

-

Prepare a master mix containing Tris-HCl buffer (50 mM), MgCl₂ (5 mM), and alamethicin (25 µg/mg microsomal protein).

-

Add liver microsomes (final concentration 0.5 mg/mL).

-

Add varying concentrations of benzoic acid (e.g., 1-1000 µM).

3. Incubation:

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA (final concentration 2 mM).

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes) with gentle shaking.

4. Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the plate (e.g., 3000 x g for 15 minutes at 4°C) to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Use the same LC-MS/MS conditions as described in the in vivo protocol to quantify the formation of this compound.

6. Enzyme Kinetics Analysis:

-

Plot the rate of this compound formation against the benzoic acid concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Conclusion

The in vivo formation of this compound is a key metabolic pathway for the elimination of benzoic acid and related compounds. This technical guide has provided a comprehensive overview of the metabolic processes, relevant enzymes, and detailed experimental protocols for studying this pathway. The provided quantitative data and species comparison highlight the importance of considering interspecies differences in drug metabolism studies. The methodologies and information presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and toxicology, aiding in the design and interpretation of studies investigating the disposition of compounds that undergo glucuronidation.

References

- 1. Species difference in glucuronidation formation kinetics with a selective mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repub.eur.nl [repub.eur.nl]

- 3. Alprazolam metabolism in vitro: studies of human, monkey, mouse, and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Accurate Prediction of Glucuronidation of Structurally Diverse Phenolics by Human UGT1A9 Using Combined Experimental and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies comparing in vivo:in vitro metabolism of three pharmaceutical compounds in rat, dog, monkey, and human using cryopreserved hepatocytes, microsomes, and collagen gel immobilized hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of coexpression of UGT1A9 on enzymatic activities of human UGT1A isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Benzoyl Glucuronide Metabolism in Liver Microsomes

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic processes involved in the formation of benzoyl glucuronide within liver microsomes. It details the enzymatic reactions, presents quantitative data from related compounds, outlines detailed experimental protocols, and visualizes key pathways and workflows.

Introduction to Glucuronidation in Drug Metabolism

Glucuronidation is a critical Phase II metabolic pathway responsible for the detoxification and elimination of a wide array of xenobiotics, including drugs, as well as endogenous compounds like bilirubin (B190676) and steroid hormones.[1] This process involves the covalent attachment of glucuronic acid to a substrate, a reaction catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes.[1] This conjugation significantly increases the water solubility of lipophilic compounds, facilitating their excretion via urine or bile.[1]

Liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard in vitro tool for studying drug metabolism because they contain a high concentration of drug-metabolizing enzymes, including UGTs.[2][3] The formation of this compound, an acyl glucuronide, from its carboxylic acid precursor is a key area of study, as acyl glucuronides can be chemically reactive metabolites implicated in adverse drug reactions.[4][5]

The UGT-Mediated Pathway

The formation of this compound is catalyzed by UGT enzymes located in the endoplasmic reticulum of liver cells.[4][6] The reaction requires the high-energy cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), which provides the glucuronic acid moiety.[6][7] UGTs transfer the glucuronic acid from UDPGA to the carboxylic acid group of the substrate (e.g., benzoic acid), forming an ester linkage and resulting in the 1-β-O-acyl glucuronide.[5][8] Several UGT isoforms are expressed in the human liver, with the UGT1A and UGT2B families being the most important for drug metabolism.[4] Specifically, UGT2B7 is known to be a primary enzyme responsible for the formation of acyl glucuronides.[9]

Quantitative Analysis of Acyl Glucuronidation

While specific kinetic data for this compound formation was not available in the reviewed literature, data from mycophenolic acid (MPA), another carboxylic acid drug that forms a well-studied acyl glucuronide, provides valuable insight into the kinetics of this metabolic pathway. The liver is the primary organ for the systemic clearance of MPA via glucuronidation.[10]

Table 1: Mean Kinetic Parameters for Mycophenolic Acid Glucuronide (MPAG) Formation in Human Microsomes [10]

| Tissue | Apparent Km (μM) | Apparent Vmax (pmol/min/mg) | Microsomal CLint (μl/min/mg) |

| Liver | 108 | 4430 | 46.6 |

| Kidney | 173 | 12700 | 73.5 |

| Jejunum | 80 | 1510 | 24.5 |

Data presented as mean values. The study notes that when extrapolated to the whole organ, hepatic intrinsic clearance was significantly higher than that of the kidney or small intestine.[10]

Interspecies differences in UGT activity are also significant. A comparative study on MPA metabolism highlights these variations.

Table 2: Comparative Enzyme Kinetics of MPA Conjugation in Liver Microsomes [9]

| Species | Metabolite | Vmax (pmol/min/mg) | Km (μM) | CLint (μl/min/mg) |

| Human | Phenol (B47542) Glucuronide | 1600 ± 110 | 60 ± 10 | 27 ± 2 |

| Acyl Glucuronide | 110 ± 10 | 190 ± 30 | 0.6 ± 0.1 | |

| Dog | Phenol Glucuronide | 1800 ± 100 | 80 ± 10 | 23 ± 2 |

| Acyl Glucuronide | 100 ± 10 | 240 ± 30 | 0.4 ± 0.1 | |

| Cat | Phenol Glucuronide | 200 ± 20 | 50 ± 10 | 4 ± 0.5 |

| Acyl Glucuronide | 140 ± 10 | 200 ± 20 | 0.7 ± 0.1 |

Data presented as mean ± S.E. CLint = Vmax/Km. This table demonstrates that while phenol glucuronidation is the major pathway for MPA in humans and dogs, its clearance is much lower in cats, who are known to be deficient in certain glucuronidation pathways.[9]

Experimental Protocols for UGT Activity Assays

Measuring the formation of this compound in liver microsomes involves a standardized set of procedures. The following protocol is a synthesis of methodologies reported for UGT assays.[10][11][12]

4.1 Reagents and Materials

-

Microsomes: Pooled human liver microsomes (HLM)

-

Substrate: Benzoic acid (or other carboxylic acid) dissolved in a suitable solvent (e.g., methanol).

-

Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt.

-

Buffer: 100 mM Tris-HCl or potassium phosphate (B84403) buffer, pH 7.4.[12]

-

Activating Agent: Alamethicin (B1591596) (a channel-forming peptide to disrupt membrane latency).

-

Cations: Magnesium chloride (MgCl₂).[12]

-

Quenching Solution: Acetonitrile, methanol (B129727) (often containing an internal standard), or 0.7 M glycine-HCl (pH 2.0).[11]

-

Instrumentation: HPLC with UV or mass spectrometry (LC-MS/MS) detection, or equipment for Thin Layer Chromatography (TLC) analysis.[10][11][13]

4.2 Incubation Procedure

-

Preparation: Prepare a master mix containing buffer, MgCl₂, and liver microsomes (e.g., final protein concentration of 0.25-0.5 mg/mL).[10][14]

-

Activation: Add alamethicin to the master mix and pre-incubate on ice for 15-20 minutes to disrupt the microsomal membrane and ensure UDPGA access to the UGT active site.

-

Pre-incubation: Transfer the activated microsome mix to incubation tubes and pre-incubate at 37°C for 3-5 minutes.

-

Initiation: Start the reaction by adding the substrate (benzoic acid).

-

Cofactor Addition: After a brief pre-incubation with the substrate, initiate the glucuronidation reaction by adding a pre-warmed solution of UDPGA (e.g., final concentration of 5 mM).[12]

-

Incubation: Incubate at 37°C for a specified time (e.g., 10-60 minutes). Linearity of the reaction rate with respect to time and protein concentration should be established in preliminary experiments.[10]

-

Termination: Stop the reaction by adding an equal or greater volume of cold quenching solution (e.g., acetonitrile).

-

Post-Termination Processing: Centrifuge the samples (e.g., 1500g for 10 minutes) to pellet the precipitated protein.[10] Transfer the supernatant for analysis.

4.3 Analytical Methods

-

HPLC: The most common method for quantifying the glucuronide metabolite. A specific HPLC method with a suitable column (e.g., C18) and mobile phase is used to separate the metabolite from the parent drug and other matrix components.[10] Detection can be by UV or, for higher sensitivity and specificity, by tandem mass spectrometry (LC-MS/MS).

-

TLC: Thin Layer Chromatography can also be used to separate the glucuronide product.[11][13] This method is particularly useful when using radiolabeled UDPGA, as the radioactive spots corresponding to the metabolite can be quantified by scintillation counting.[11]

Reactivity and Implications of Acyl Glucuronides

Unlike many other glucuronides, 1-β-O-acyl glucuronides such as this compound are ester-linked conjugates that can be chemically unstable under physiological conditions (pH 7.4, 37°C).[5] They can undergo intramolecular acyl migration to form various positional isomers and can also covalently bind to macromolecules like proteins.[4][5] This covalent modification of proteins is a proposed mechanism for the idiosyncratic toxicity associated with some carboxylic acid-containing drugs.[5] Therefore, understanding the formation and reactivity of this compound is crucial for safety and risk assessment in drug development.[4]

References

- 1. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of superoxide generated in vitro on glucuronidation of benzo[a]pyrene metabolites by mouse liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. xenotech.com [xenotech.com]

- 5. Structure-activity relationships for degradation reaction of 1-beta-o-acyl glucuronides: kinetic description and prediction of intrinsic electrophilic reactivity under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Comparative metabolism of mycophenolic acid by glucuronic acid and glucose conjugation in human, dog, and cat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The glucuronidation of mycophenolic acid by human liver, kidney and jejunum microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Formation of glucuronide, sulphate and glutathione conjugates of benzo[a]pyrene metabolites in hepatocytes isolated from inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Benzoyl Glucuronide

This technical guide provides a comprehensive overview of the core physical and chemical properties of benzoyl glucuronide, a significant metabolite of benzoic acid. Designed for researchers, scientists, and drug development professionals, this document details quantitative data, experimental methodologies, and relevant biological pathways.

Physicochemical Properties

This compound is the product of the phase II metabolic conjugation of benzoic acid with glucuronic acid. This process, known as glucuronidation, significantly increases the water solubility of benzoic acid, facilitating its excretion from the body.[1][2]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄O₈ | --INVALID-LINK-- |

| Molecular Weight | 298.24 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | N/A |

| Melting Point | >156 °C (decomposes) | N/A |

| Solubility | Soluble in DMSO and Methanol (B129727) | N/A |

| Storage Conditions | -20°C, under inert atmosphere, hygroscopic | N/A |

| Calculated Property | Value | Source |

| pKa (strongest acidic) | 3.12 | --INVALID-LINK-- |

| logP (octanol-water partition coefficient) | -0.1 | --INVALID-LINK-- |

| Polar Surface Area | 134 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donors | 4 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 8 | --INVALID-LINK-- |

| Rotatable Bond Count | 4 | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for key experiments related to this compound are outlined below. These protocols are based on established methods for analogous glucuronide compounds.

Synthesis of this compound via Koenigs-Knorr Reaction

This protocol describes a common method for the chemical synthesis of O-glucuronides.[3]

Materials:

-

Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (glucuronyl donor)

-

Benzoic acid (aglycone)

-

Silver(I) oxide or silver carbonate (promoter)

-

Dichloromethane (B109758) (anhydrous)

-

Molecular sieves

-

Celite

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes (eluent)

-

Methanol (anhydrous)

-

Sodium methoxide (B1231860) solution

-

Dowex 50W-X8 (H+ form) resin

-

Lithium hydroxide

Procedure:

-

Glycosylation:

-

To a solution of benzoic acid (1.0 eq) in anhydrous dichloromethane, add silver(I) oxide (1.5 eq) and activated molecular sieves.

-

Stir the mixture under an inert atmosphere (e.g., Argon) at room temperature for 30 minutes in the dark.

-

Add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 eq) in anhydrous dichloromethane dropwise.

-

Allow the reaction to stir at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove silver salts and molecular sieves.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound methyl ester.

-

-

Purification of Protected Glucuronide:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Deprotection:

-

Dissolve the purified protected glucuronide in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution and stir at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with Dowex 50W-X8 (H+ form) resin, filter, and concentrate.

-

For complete hydrolysis of the methyl ester, dissolve the residue in a mixture of methanol and water and treat with lithium hydroxide.

-

After completion, neutralize with an acidic resin, filter, and concentrate to yield this compound.

-

Purification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for the purification and analysis of synthesized glucuronides.[4]

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.

-

Chromatography: Inject the sample onto the equilibrated HPLC system.

-

Fraction Collection: Collect the fractions corresponding to the major peak, which represents this compound.

-

Analysis: Analyze the collected fractions for purity using the same HPLC method. Pool the pure fractions and remove the solvent under reduced pressure.

Enzymatic Hydrolysis for Quantification

Enzymatic hydrolysis is often employed to cleave the glucuronide moiety, allowing for the quantification of the parent aglycone (benzoic acid) by techniques like HPLC or GC-MS.[5][6]

Materials:

-

β-glucuronidase (from E. coli or other sources)

-

Phosphate or acetate buffer (pH typically 6.0-7.0)

-

Internal standard (e.g., a deuterated analog of benzoic acid)

-

Urine or plasma sample containing this compound

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Sample Preparation: To a specific volume of the biological sample (e.g., 1 mL of urine), add the internal standard.

-

Enzymatic Reaction:

-

Add an appropriate volume of β-glucuronidase solution in a suitable buffer.

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours). Optimization of incubation time and temperature may be required.[6]

-

-

Extraction:

-

After incubation, perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

-

Vortex the mixture and centrifuge to separate the layers.

-

-

Analysis:

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis or derivatize for GC-MS analysis.

-

Quantify the amount of released benzoic acid against a calibration curve.

-

Biological Pathways and Experimental Workflows

Metabolic Pathway: Glucuronidation of Benzoic Acid

The primary pathway for the formation of this compound is the glucuronidation of benzoic acid, catalyzed by the enzyme UDP-glucuronosyltransferase (UGT).[1][7][8] This reaction occurs predominantly in the liver.[2]

Caption: Glucuronidation of Benzoic Acid to this compound.

Experimental Workflow: Quantification of this compound

The following diagram illustrates a typical workflow for the quantification of this compound in a biological matrix.

Caption: Workflow for this compound Quantification.

References

- 1. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (Benzoic acid) (HMDB0010324) [hmdb.ca]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Benzoyl Glucuronide: A Technical Guide to its Role as a Biomarker for Benzoic Acid Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid and its salts are widely used as preservatives in food, beverages, and pharmaceutical products. Consequently, human exposure to these compounds is common. Monitoring this exposure is crucial for both toxicological assessment and clinical studies. While the primary metabolic pathway of benzoic acid in humans involves conjugation with glycine (B1666218) to form hippuric acid, a secondary but significant pathway is its conjugation with glucuronic acid to produce benzoyl glucuronide.[1] This technical guide provides an in-depth overview of this compound as a biomarker for benzoic acid exposure, detailing the metabolic pathways, quantitative data, and analytical methodologies for its detection and quantification.

Metabolic Pathway of Benzoic Acid

Upon ingestion, benzoic acid is primarily metabolized in the liver. The main detoxification route involves a two-step enzymatic process:

-

Activation of Benzoic Acid: Benzoic acid is first converted to its coenzyme A thioester, benzoyl-CoA.

-

Conjugation with Glycine: Benzoyl-CoA is then conjugated with the amino acid glycine to form hippuric acid (N-benzoylglycine), which is the major excretory metabolite.[2][3]

A secondary metabolic pathway involves the conjugation of benzoic acid with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction forms this compound, an acyl glucuronide, which is then excreted in the urine.[1] The formation of this compound becomes more significant at higher doses of benzoic acid, suggesting that the glycine conjugation pathway can become saturated.[1]

Quantitative Relationship between Benzoic Acid Exposure and this compound Excretion

Studies have demonstrated a dose-dependent relationship between the administration of benzoic acid and the urinary excretion of its metabolites. While hippuric acid is the predominant metabolite at lower doses, the proportion of this compound increases with higher doses of benzoic acid.

The following table summarizes the quantitative data from a study where a healthy 28-year-old male was administered various oral doses of sodium benzoate. The amounts of hippuric acid and this compound recovered in the urine were measured.

| Dose of Sodium Benzoate (grams) | Dose of Sodium Benzoate (millimoles) | Hippurate Recovered (millimoles) | This compound Recovered (millimoles) | This compound as % of Total Metabolites |

| 1.0 | 6.9 | ~6.87 | ~0.03 | ~0.4% |

| 2.0 | 13.9 | ~13.7 | ~0.2 | ~1.4% |

| 5.0 | 34.7 | ~33.6 | ~1.1 | ~3.2% |

| 10.0 | 69.3 | ~67.2 | ~2.1 | ~3.0% |

Data adapted from Schachter, D. (1957). The Chemical Estimation of Acyl Glucuronides and its Application to Studies on the Metabolism of Benzoate and Salicylate in Man.[1]

The maximal urinary excretion rates of both metabolites were also found to be dose-dependent, as shown in the table below.

| Dose of Sodium Benzoate (grams) | Dose of Sodium Benzoate (millimoles) | Maximal Hippurate Excretory Rate (μmoles/min) | Maximal this compound Excretory Rate (μmoles/min) |

| 1.0 | 6.9 | 54.8 | 0.4 |

| 2.0 | 13.9 | 108.2 | 1.0 |

| 5.0 | 34.7 | 111.3 | 2.6 |

| 10.0 | 69.3 | 130.5 | 5.5 |

Data adapted from Schachter, D. (1957). The Chemical Estimation of Acyl Glucuronides and its Application to Studies on the Metabolism of Benzoate and Salicylate in Man.[1]

These data clearly indicate that while this compound is a minor metabolite, its excretion increases with higher benzoic acid intake, making it a relevant biomarker for assessing significant exposure.

Experimental Protocols for the Quantification of this compound in Urine

The quantification of this compound in urine typically involves sample preparation to remove interfering substances, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Direct measurement of the intact glucuronide is preferred over indirect methods that involve hydrolysis, as it offers greater accuracy and precision.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for cleaning up urine samples prior to LC-MS/MS analysis. A mixed-mode anion exchange SPE cartridge can be utilized to selectively retain this compound.

Materials:

-

Mixed-Mode Anion Exchange SPE Cartridges

-

Methanol (B129727) (HPLC grade)

-

Formic Acid

-

Deionized Water

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Protocol:

-

Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge.

-

Sample Loading: Load 1 mL of the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove unretained interferences.

-

Elution: Elute the this compound from the cartridge with 1 mL of methanol containing 2% formic acid.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial LC mobile phase.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high selectivity and sensitivity required for the accurate quantification of this compound in complex biological matrices like urine.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient program starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the run to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometric Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., a stable isotope-labeled version of this compound). The exact m/z values would need to be determined by direct infusion of a this compound standard.

Experimental Workflow

The overall workflow for the analysis of this compound in urine is a multi-step process that requires careful execution to ensure accurate and reliable results.

Conclusion

This compound serves as a valuable biomarker for assessing exposure to benzoic acid, particularly at higher intake levels. Its quantification in urine, when performed using robust and validated analytical methods such as LC-MS/MS, can provide crucial data for pharmacokinetic studies, toxicological risk assessments, and monitoring of dietary or pharmaceutical exposure to benzoic acid and its derivatives. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and biomedical research.

References

The Pivotal Role of UDP-Glucuronosyltransferases in Benzoyl Glucuronide Formation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate (B83284) (UDP)-glucuronosyltransferases (UGTs) are a superfamily of enzymes that play a central role in the phase II metabolism of a vast array of endogenous and exogenous compounds, including drugs, toxins, and environmental pollutants. A key function of UGTs is to catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, thereby increasing its water solubility and facilitating its excretion from the body. This process, known as glucuronidation, is a critical detoxification pathway.

One important class of metabolites formed through this pathway are acyl glucuronides, which are generated from compounds containing carboxylic acid moieties. Benzoyl glucuronide, the product of benzoic acid glucuronidation, is a notable example. The formation of this compound is a significant metabolic route for benzoic acid and its derivatives, which are found in various foods, preservatives, and therapeutic agents. Understanding the specific UGT isoforms involved in this process and their kinetic properties is paramount for predicting drug metabolism, potential drug-drug interactions, and inter-individual variability in drug response.

This technical guide provides a comprehensive overview of the role of UGTs in this compound formation, detailing the key enzymes involved, experimental protocols for their characterization, and the current state of knowledge regarding their kinetic parameters.

UGT Isoforms in this compound Formation

The human UGT superfamily is divided into several families and subfamilies, with the UGT1A and UGT2B families being the most prominent in drug metabolism. Research into the glucuronidation of carboxylic acids, including benzoic acid and its analogs, has implicated several UGT isoforms in this process. While direct kinetic data for benzoic acid glucuronidation by all individual UGT isoforms remains to be fully elucidated in the literature, studies on structurally similar compounds and general substrate specificities point towards the involvement of the following key isoforms:

-

UGT1A Family: Members of the UGT1A subfamily, such as UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, and UGT1A10 , are known to metabolize a wide range of substrates, including those with carboxylic acid groups. Their expression in various tissues, including the liver and gastrointestinal tract, underscores their importance in first-pass and systemic metabolism.

-

UGT2B Family: The UGT2B7 isoform is particularly recognized for its significant role in the glucuronidation of numerous drugs containing carboxylic acid functional groups. Its high expression in the liver makes it a major contributor to the clearance of such compounds.

The precise contribution of each of these isoforms to the overall formation of this compound in vivo is dependent on their respective expression levels in metabolic tissues and their enzymatic efficiency (Vmax/Km) towards benzoic acid.

Quantitative Data on this compound Formation

A critical aspect of understanding the enzymatic basis of this compound formation is the determination of the kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for each involved UGT isoform. These parameters provide insights into the affinity of the enzyme for the substrate and its catalytic turnover rate.

| UGT Isoform | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source |

| Human Liver Microsomes | Benzoic Acid | Data not available | Data not available | |

| UGT1A1 | Benzoic Acid | Data not available | Data not available | |

| UGT1A3 | Benzoic Acid | Data not available | Data not available | |

| UGT1A4 | Benzoic Acid | Data not available | Data not available | |

| UGT1A6 | Benzoic Acid | Data not available | Data not available | |

| UGT1A7 | Benzoic Acid | Data not available | Data not available | |

| UGT1A8 | Benzoic Acid | Data not available | Data not available | |

| UGT1A9 | Benzoic Acid | Data not available | Data not available | |

| UGT1A10 | Benzoic Acid | Data not available | Data not available | |

| UGT2B7 | Benzoic Acid | Data not available | Data not available |

This table will be updated as new quantitative data becomes available.

Experimental Protocols

The characterization of UGT activity towards benzoic acid and the determination of kinetic parameters are typically performed using in vitro assay systems. The two primary approaches involve the use of human liver microsomes (HLMs) and recombinant human UGT enzymes expressed in cell lines.

In Vitro Glucuronidation Assay using Human Liver Microsomes

This protocol provides a general framework for assessing the formation of this compound in a mixed-enzyme system representative of the human liver.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Benzoic Acid

-

UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

Internal Standard (e.g., a structurally similar, stable isotope-labeled compound)

Procedure:

-

Microsome Activation: Thaw HLMs on ice. To activate the UGT enzymes, pre-incubate the microsomes with alamethicin (a pore-forming agent) in Tris-HCl buffer on ice for 15-20 minutes.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, and the activated HLMs.

-

Substrate Addition: Add varying concentrations of benzoic acid (dissolved in a suitable solvent, e.g., methanol (B129727) or DMSO, at a final concentration of <1%) to the reaction mixture.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 3-5 minutes.

-

Reaction Initiation: Initiate the reaction by adding a pre-warmed solution of UDPGA.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30, 60, 90 minutes), ensuring linear reaction kinetics.

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard and formic acid.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the formation of this compound using a validated analytical method such as HPLC-UV, GC-MS, or LC-MS/MS.

Reaction Phenotyping with Recombinant UGT Isoforms

This protocol is used to identify the specific UGT isoforms responsible for this compound formation and to determine their individual kinetic parameters.

Materials:

-

Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7) expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

All other reagents as listed for the HLM assay.

Procedure:

-

The procedure is similar to the HLM assay, with the key difference being the use of individual recombinant UGT isoforms instead of pooled HLMs.

-

Incubate each recombinant UGT isoform separately with a range of benzoic acid concentrations and a fixed, saturating concentration of UDPGA.

-

Monitor the formation of this compound over time to determine the initial reaction velocity for each substrate concentration.

-

Kinetic Analysis: Plot the reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each UGT isoform.

Visualization of Key Processes

General UGT-Mediated Glucuronidation of Benzoic Acid

Caption: UGT-catalyzed formation of this compound.

Experimental Workflow for UGT Kinetic Analysis

Caption: Workflow for determining UGT kinetic parameters.

Conclusion

The glucuronidation of benzoic acid to form this compound is a crucial metabolic pathway mediated by UDP-glucuronosyltransferases. Several isoforms from the UGT1A and UGT2B families are implicated in this process, with UGT2B7 likely playing a significant role. While detailed experimental protocols for characterizing this metabolic reaction are well-established, a significant gap remains in the literature regarding the specific kinetic parameters (Km and Vmax) for individual UGT isoforms with benzoic acid as a substrate. Further research is needed to generate this quantitative data, which is essential for accurately predicting the metabolism and potential for drug-drug interactions of compounds containing a benzoic acid moiety. The methodologies and information presented in this guide provide a solid foundation for researchers and drug development professionals to pursue these investigations and enhance our understanding of this important metabolic pathway.

Toxicological Profile of Benzoyl Glucuronide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoyl glucuronide is a primary metabolite of benzoic acid and benzoyl peroxide, compounds frequently utilized in the food and pharmaceutical industries. Formed in the liver through conjugation with glucuronic acid, this metabolite is a key component of the body's detoxification process, facilitating the excretion of its parent compounds. While generally considered to be of low toxicity, its classification as an acyl glucuronide warrants a thorough toxicological evaluation due to the potential for this class of compounds to exhibit chemical reactivity, including covalent binding to proteins. This technical guide provides a comprehensive overview of the current knowledge on the toxicological profile of this compound, summarizing available data, outlining experimental protocols for its study, and exploring potential interactions with cellular signaling pathways.

Introduction

This compound is the product of Phase II metabolism of benzoic acid, a common food preservative, and benzoyl peroxide, a widely used topical acne treatment. The conjugation of benzoic acid with glucuronic acid is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver, to form a more water-soluble compound that is readily eliminated via the kidneys.[1] While glucuronidation is typically a detoxification pathway, the resulting acyl glucuronide of benzoic acid possesses an electrophilic carbonyl group, which confers a degree of chemical reactivity. This reactivity is a characteristic of the broader class of acyl glucuronides, some of which have been implicated in idiosyncratic drug toxicities through mechanisms involving covalent protein binding.[2][3] Therefore, a detailed understanding of the toxicological profile of this compound is essential for risk assessment.

Metabolism and Pharmacokinetics

The formation of this compound is a crucial step in the clearance of benzoic acid from the body. The process involves the transfer of glucuronic acid from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid group of benzoic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O₈ | [4][5] |

| Molecular Weight | 298.25 g/mol | [4][5] |

| Appearance | White Crystalline Solid | [6] |

| Melting Point | 185-187 °C (decomposes) | [6] |

| Solubility | Soluble in DMSO and Water | [6] |

Toxicological Data

Direct quantitative toxicological data for this compound, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), are not available in the peer-reviewed literature. The general assessment is that this compound has low toxicity and is a product of detoxification.[1] However, the toxicological profile can be inferred from the known reactivity of acyl glucuronides and the toxicity of its parent compounds.

Reactivity of Acyl Glucuronides

Acyl glucuronides are known to be chemically reactive and can undergo intramolecular rearrangement (acyl migration) to form various positional isomers. The 1-β-O-acyl glucuronide, the initial product of UGT-mediated conjugation, can rearrange to the 2-, 3-, and 4-β isomers. These isomers can then undergo further reactions, including covalent binding to nucleophilic residues on proteins.[2][7][8]

Table 2: In Vitro Reactivity Data for Representative Acyl Glucuronides

| Compound | Half-life (pH 7.4, 37°C) | Covalent Binding to Human Serum Albumin | Reference |

| Diclofenac acyl glucuronide | ~1.5 hours | Yes | [9] |

| Ibuprofen acyl glucuronide | ~10-20 hours | Yes | [9] |

| Zomepirac acyl glucuronide | ~0.5 hours | Yes | [9] |

Note: This table presents data for other well-studied acyl glucuronides to illustrate the range of reactivity within this class of metabolites. Specific data for this compound is not available.

Genotoxicity

No specific genotoxicity studies on this compound have been reported. However, studies on its parent compounds are available.

Table 3: Genotoxicity of Parent Compounds

| Compound | Assay | Result | Reference |

| Benzoic Acid | Comet Assay (in vitro, human lymphocytes) | Increased tail moment and % tail DNA at 5 mM | [10] |

| Benzoyl Peroxide | Tumor promotion studies (in vivo, mouse skin) | Positive in some experimental models | [11] |

Experimental Protocols

In Vitro Assessment of Acyl Glucuronide Reactivity

A common method to evaluate the reactivity of acyl glucuronides involves incubating the compound with human serum albumin (HSA) and monitoring for covalent binding.

Protocol: Covalent Binding to Human Serum Albumin

-

Incubation: Incubate the test acyl glucuronide (e.g., 100 µM) with HSA (e.g., 150 µM) in phosphate (B84403) buffer (pH 7.4) at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Protein Precipitation: At each time point, precipitate the protein by adding an excess of cold acetonitrile.

-

Washing: Centrifuge the samples and wash the protein pellet multiple times with methanol (B129727) to remove any non-covalently bound compound.

-

Hydrolysis: Resuspend the final protein pellet in a strong base (e.g., 1 M NaOH) and heat to hydrolyze the ester bond linking the drug to the protein.

-

Quantification: Neutralize the sample and quantify the released parent drug (in this case, benzoic acid) using a validated analytical method such as LC-MS/MS.

-

Data Analysis: Calculate the amount of covalently bound drug per mole of protein.

Genotoxicity Assessment

The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.[12][13][14]

Protocol: In Vitro Comet Assay

-

Cell Culture: Culture a suitable cell line (e.g., human peripheral blood lymphocytes or a hepatocyte cell line like HepG2) under standard conditions.

-

Treatment: Expose the cells to various concentrations of the test compound (this compound) for a defined period (e.g., 24 hours). Include appropriate negative (vehicle) and positive (known genotoxin) controls.

-

Cell Embedding: Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the comets using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Signaling Pathways

Direct evidence of this compound's effect on specific signaling pathways is lacking. However, based on the known reactivity of its parent compound, benzoyl peroxide, and the general mechanisms of reactive metabolites, potential interactions can be postulated. Benzoyl peroxide is known to induce oxidative stress through the generation of reactive oxygen species (ROS). ROS can act as second messengers and activate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[15][16][17]

Potential Involvement of MAPK Signaling

The MAPK cascade is a key signaling pathway involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of several MAPK pathways, including ERK, JNK, and p38.[15][18] It is plausible that if this compound contributes to or is formed in an environment of oxidative stress initiated by its parent compound, it could indirectly be associated with the modulation of these pathways.

Caption: Generalized MAPK signaling pathways activated by extracellular stimuli.

Experimental Workflow for Investigating Signaling Pathway Modulation

To investigate the effect of this compound on cellular signaling, a systematic in vitro approach can be employed.

Caption: Workflow for studying the impact of a compound on cell signaling.

Conclusion

This compound is the primary detoxification metabolite of benzoic acid and benzoyl peroxide. While it is generally considered to have a low toxicity profile, its nature as an acyl glucuronide suggests a potential for chemical reactivity that warrants careful consideration, particularly in the context of drug development. Currently, there is a significant lack of direct toxicological and mechanistic data specifically for this compound. Future research should focus on obtaining quantitative toxicity data, investigating its genotoxic potential directly, and elucidating its effects on key cellular signaling pathways. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for such future investigations, which will be crucial for a more complete risk assessment of this common metabolite.

References

- 1. CAS 19237-53-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Acyl glucuronide reactivity in perspective: biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C13H14O8 | CID 115145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. synthose.com [synthose.com]

- 7. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acyl glucuronides: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. Assessment of genotoxic effects of benzyl derivatives by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzoyl peroxide: an integrated human safety assessment for carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Role of Mitogen-Activated Protein (MAP) Kinase Pathways in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. mdpi.com [mdpi.com]

- 18. apexbt.com [apexbt.com]

Benzoyl Glucuronide: An In-depth Technical Guide to its Role in Drug Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzoyl glucuronide, a significant metabolite in the biotransformation of benzoic acid and its derivatives. Benzoic acid is a common excipient in pharmaceutical formulations and a metabolite of various drugs and xenobiotics. Understanding the formation, fate, and potential reactivity of its primary acyl glucuronide metabolite is crucial for drug development, safety assessment, and toxicological studies. This document details the metabolic pathways leading to this compound formation, presents available quantitative data, outlines detailed experimental protocols for its study, and provides visualizations of key processes. While specific pharmacokinetic and protein binding data for this compound remain to be fully elucidated, this guide offers the foundational knowledge and methodologies required to pursue such investigations.

Introduction

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a wide array of xenobiotics and endogenous compounds.[1][2] This process involves the conjugation of a substrate with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), to form more polar, water-soluble metabolites that are readily excreted.[1][2] this compound (benzoic acid acyl-β-D-glucuronide) is the product of the glucuronidation of benzoic acid, a compound widely used as a preservative in food and pharmaceuticals, and a metabolic product of various industrial chemicals and drugs.[3] While the primary metabolic route for benzoic acid in humans is conjugation with glycine (B1666218) to form hippuric acid, the formation of this compound represents a notable secondary pathway.[3][4]

Acyl glucuronides as a class of metabolites have garnered significant attention due to their potential chemical reactivity.[5][6] Unlike ether glucuronides, the acyl linkage in these molecules can be susceptible to hydrolysis and acyl migration, and in some cases, can lead to covalent binding with proteins, which has been implicated in adverse drug reactions.[5][6][7] Therefore, a thorough understanding of the formation and disposition of this compound is essential for a complete safety profile of any compound that is metabolized to benzoic acid.

Metabolic Pathway of Benzoic Acid

The biotransformation of benzoic acid in humans primarily occurs in the liver and, to a lesser extent, in the kidneys.[8][9] The metabolic fate of benzoic acid is dose-dependent, with two main conjugation pathways:

-

Glycine Conjugation: This is the major pathway at lower concentrations of benzoic acid. The enzyme glycine N-acyltransferase, located in the mitochondria of liver and kidney cells, catalyzes the conjugation of benzoyl-CoA (the activated form of benzoic acid) with glycine to form hippuric acid (benzoylglycine).[3][9][10]

-

Glucuronidation: This pathway becomes more significant at higher concentrations of benzoic acid when the glycine conjugation pathway approaches saturation.[4] UDP-glucuronosyltransferases (UGTs), primarily located in the endoplasmic reticulum of hepatocytes, catalyze the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid group of benzoic acid, forming this compound.[2][8] Several UGT isoforms, including those from the UGT1A and UGT2B families, are known to be involved in the glucuronidation of carboxylic acids.[11][12][13]

The resulting hippuric acid and this compound are then transported into the bloodstream and subsequently eliminated from the body, mainly through renal excretion.[3]

Data Presentation

Quantitative data on the pharmacokinetics and protein binding of this compound in humans are not extensively available in the public domain. The majority of pharmacokinetic studies have focused on the parent compound, benzoic acid, and its primary metabolite, hippuric acid.